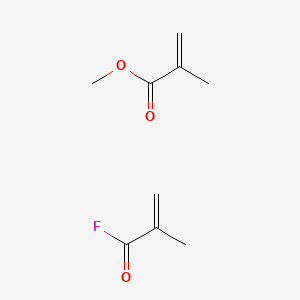
methyl 2-methylprop-2-enoate;2-methylprop-2-enoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylprop-2-enoate and 2-methylprop-2-enoyl fluoride are organic compounds with significant applications in various fields. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a colorless liquid with a characteristic ester odor. It is widely used in the production of polymers and resins. 2-methylprop-2-enoyl fluoride, on the other hand, is a reactive intermediate used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl acetate with methacrylic acid.
2-methylprop-2-enoyl fluoride is prepared by the reaction of methacryloyl chloride with hydrogen fluoride. This reaction requires careful handling due to the corrosive nature of hydrogen fluoride. The reaction is typically carried out at low temperatures to control the reactivity.
Industrial Production Methods
Industrial production of methyl 2-methylprop-2-enoate involves the catalytic esterification of methacrylic acid with methanol. The process is optimized for high yield and purity, often using continuous reactors and distillation columns to separate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to methacrylic acid and methanol.
Transesterification: It can undergo transesterification with other alcohols to form different esters.
2-methylprop-2-enoyl fluoride is highly reactive and participates in:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition reactions: It can add to alkenes and alkynes to form fluorinated compounds.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Polymerization: Polymethyl methacrylate (PMMA).
Hydrolysis: Methacrylic acid and methanol.
Nucleophilic substitution: Amides and esters.
Scientific Research Applications
Methyl 2-methylprop-2-enoate and 2-methylprop-2-enoyl fluoride have diverse applications in scientific research:
Chemistry: Used as monomers in polymer synthesis and as intermediates in organic synthesis.
Biology: PMMA, derived from methyl 2-methylprop-2-enoate, is used in medical devices and dental applications.
Medicine: PMMA is used in bone cement and intraocular lenses.
Industry: Methyl 2-methylprop-2-enoate is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
Methyl 2-methylprop-2-enoate polymerizes through a free radical mechanism. The process involves the initiation, propagation, and termination steps, where free radicals generated by initiators react with the monomer to form a polymer chain.
2-methylprop-2-enoyl fluoride reacts with nucleophiles through a mechanism involving the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Methyl 2-methylprop-2-enoate is similar to other methacrylate esters such as ethyl methacrylate and butyl methacrylate. it is unique due to its high reactivity and ability to form transparent polymers.
2-methylprop-2-enoyl fluoride is compared with other acyl fluorides like acetyl fluoride and benzoyl fluoride. Its reactivity is higher due to the presence of the electron-withdrawing fluorine atom, making it a valuable intermediate in organic synthesis.
Similar Compounds
- Ethyl methacrylate
- Butyl methacrylate
- Acetyl fluoride
- Benzoyl fluoride
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Properties
CAS No. |
76624-12-9 |
|---|---|
Molecular Formula |
C9H13FO3 |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;2-methylprop-2-enoyl fluoride |
InChI |
InChI=1S/C5H8O2.C4H5FO/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3 |
InChI Key |
RYIBNIWOXVFZGD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)F |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)F |
Key on ui other cas no. |
76624-12-9 |
Synonyms |
methacryloyl fluoride-methyl methacrylate copolymer MF-MMA copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















